molecular formula C28H18F4N2O4 B13133043 1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-29-5

1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione

Cat. No.: B13133043
CAS No.: 62149-29-5
M. Wt: 522.4 g/mol
InChI Key: ABJAPHAVZLRQEH-UHFFFAOYSA-N
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Description

1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is an anthraquinone derivative known for its unique chemical structure and properties. This compound features two difluoromethoxyphenyl groups attached to an anthracene-9,10-dione core, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 4-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like column chromatography are often employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield quinone derivatives, while reduction reactions produce anthracene derivatives .

Scientific Research Applications

1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis((4-methoxyphenyl)amino)anthracene-9,10-dione
  • 1,4-Bis((4-chlorophenyl)amino)anthracene-9,10-dione
  • 1,4-Bis((4-phenyl)amino)anthracene-9,10-dione

Uniqueness

1,4-Bis((4-(difluoromethoxy)phenyl)amino)anthracene-9,10-dione is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties.

Properties

CAS No.

62149-29-5

Molecular Formula

C28H18F4N2O4

Molecular Weight

522.4 g/mol

IUPAC Name

1,4-bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione

InChI

InChI=1S/C28H18F4N2O4/c29-27(30)37-17-9-5-15(6-10-17)33-21-13-14-22(34-16-7-11-18(12-8-16)38-28(31)32)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36/h1-14,27-28,33-34H

InChI Key

ABJAPHAVZLRQEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)NC5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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